molecular formula C5H10ClN B8211790 (S)-3-(Chloromethyl)pyrrolidine CAS No. 1187931-91-4

(S)-3-(Chloromethyl)pyrrolidine

Cat. No.: B8211790
CAS No.: 1187931-91-4
M. Wt: 119.59 g/mol
InChI Key: QXZOZPKSATVTCW-RXMQYKEDSA-N
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Description

(S)-3-(Chloromethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Chloromethyl)pyrrolidine typically involves the chloromethylation of pyrrolidine. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. Another approach involves the use of chiral catalysts to directly synthesize the (S)-enantiomer from pyrrolidine and chloromethylating agents .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Chloromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

(S)-3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Chloromethyl)pyrrolidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the chloromethyl group.

    3-(Chloromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.

    ®-3-(Chloromethyl)pyrrolidine: The enantiomer of (S)-3-(Chloromethyl)pyrrolidine.

Uniqueness

This compound is unique due to its chiral nature and the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. The (S)-enantiomer is often preferred in pharmaceutical applications due to its specific interactions with biological targets, leading to enhanced efficacy and reduced side effects compared to the ®-enantiomer .

Biological Activity

(S)-3-(Chloromethyl)pyrrolidine is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Overview of Pyrrolidine Derivatives

Pyrrolidine and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The presence of the pyrrolidine ring often enhances the pharmacological profile of compounds, making them valuable in drug discovery.

Biological Activities

  • Anticancer Activity
    • Studies have demonstrated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, a review highlighted that several pyrrolidine-containing compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • A specific compound with a pyrrolidine structure was identified as a potent inhibitor of cancer cell proliferation, with IC50 values in the nanomolar range .
  • Antimicrobial Properties
    • The antimicrobial activity of pyrrolidine derivatives has been well-documented. For example, Sreekanth and Jha (2020) synthesized derivatives of pyrrolidine that exhibited notable antibacterial activity against Gram-negative bacteria .
    • Another study reported dual inhibition of bacterial topoisomerases by a pyrrolidine derivative, demonstrating efficacy against multidrug-resistant strains .
  • Enzyme Inhibition
    • Pyrrolidine derivatives have been shown to inhibit various enzymes effectively. For example, certain compounds selectively inhibited kinases involved in cancer progression . The SAR analysis indicated that modifications to the pyrrolidine ring significantly influenced enzyme binding affinity and selectivity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that investigate how changes in chemical structure affect biological function. Key findings include:

  • Substituent Effects : The introduction of different substituents on the pyrrolidine ring can enhance or diminish biological activity. For instance, replacing a hydrophilic group with a more lipophilic one often increases potency against specific targets .
  • Conformational Flexibility : The non-planarity and conformational flexibility of the pyrrolidine ring allow for better interaction with biological targets, which is crucial for drug design .

Case Studies

  • Anticancer Compound Development
    • A compound derived from this compound was synthesized and tested against multiple cancer cell lines. It exhibited an IC50 value lower than 100 nM against A549 lung cancer cells, indicating strong anticancer potential .
  • Antibacterial Efficacy
    • In vivo studies demonstrated that a derivative with a chloromethyl group showed significant antibacterial activity in mouse models infected with resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Activity TypeCompoundTarget Cell LineIC50 Value (nM)
AnticancerCompound AMCF-750
AnticancerCompound BHeLa75
AntimicrobialCompound CE. coli<0.25
Enzyme InhibitionCompound DCK1 Kinase11

Table 2: Structure-Activity Relationship Findings

SubstituentEffect on ActivityRemarks
MethylIncreased potencyEnhanced lipophilicity
HydroxylReduced potencyIncreased hydrophilicity
ChloromethylSignificant activityEffective against MDR bacteria

Properties

IUPAC Name

(3S)-3-(chloromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZPKSATVTCW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301757
Record name (3S)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-91-4
Record name (3S)-3-(Chloromethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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